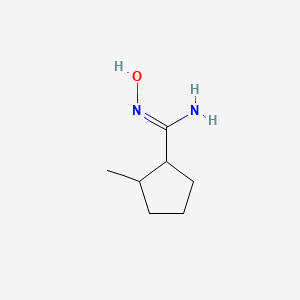
(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide typically involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired carboximidamide compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride to facilitate the rearrangement.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-methylcyclopentanone.
Reduction: 2-methylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where enzyme inhibition is beneficial.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N’-Hydroxy-2-methylcyclohexane-1-carboximidamide: Similar structure but with a cyclohexane ring.
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N'-hydroxy-2-methylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-6(5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
BKHYARIBZAMXSI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1CCCC1/C(=N/O)/N |
Kanonische SMILES |
CC1CCCC1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


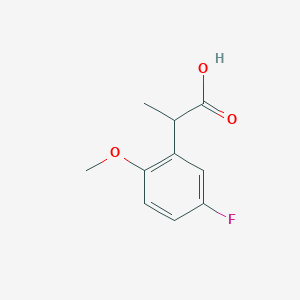
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
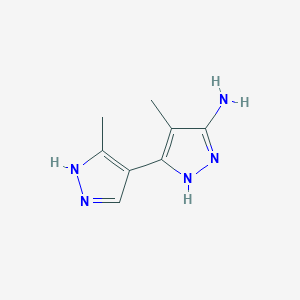
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
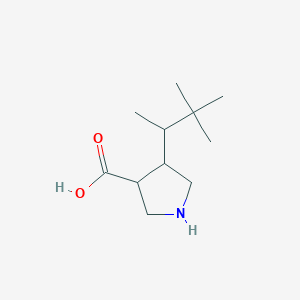

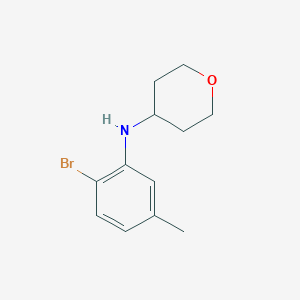


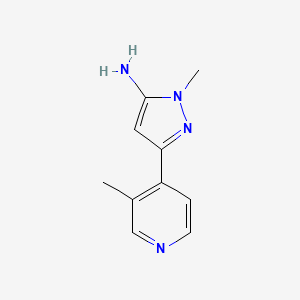
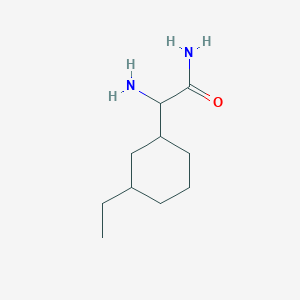

![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
